molecular formula C9H15NO4 B2829118 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid CAS No. 1515181-42-6

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid

Cat. No. B2829118
CAS RN: 1515181-42-6
M. Wt: 201.222
InChI Key: IMCUYGLXPDDWFT-UHFFFAOYSA-N
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Description

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid, also known as AHAA, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. AHAA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Reactivity

One study presented the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols from (4-Hydroxypiperidin-1-yl)tetra- and -octafluorochalcones, highlighting its potential for creating fluorescent films due to the promising properties of the resultant acrylates Soboleva et al., 2017. This illustrates the compound's relevance in synthesizing materials with specific optical characteristics.

Biochemical Applications

Another significant application is found in biochemical research, where different methods for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for Angiotensin Converting Enzyme inhibitors, were compared. This research points to the utility of similar structures in medicinal chemistry for drug synthesis Schmidt et al., 1992.

Protective Groups in Organic Synthesis

The (2-nitrophenyl)acetyl (NPAc) group's utility for protecting hydroxyl functions in organic synthesis is reported, showcasing how derivatives of 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid can serve as essential intermediates in complex chemical transformations Daragics & Fügedi, 2010.

Advanced Oxidation Processes

Research on the activation of peracetic acid (PAA) by Co(II)/Co(III) for pollutant degradation in water treatment processes demonstrates the acetylperoxyl radical's role in environmental chemistry. This study underscores the broader environmental applications of acetyl derivatives in advanced oxidation processes Kim et al., 2020.

Chiral Auxiliary and Ligand Synthesis

The role of hydroxyphosphinylacetic acid as a versatile chiral auxiliary in organic synthesis is explored, indicating its use in stereoselective reactions. This reflects the compound's significance in enantioselective synthesis and ligand preparation, contributing to the development of chiral drugs and catalysts Majewska, 2019.

properties

IUPAC Name

2-(1-acetyl-4-hydroxypiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-9(14,3-5-10)6-8(12)13/h14H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCUYGLXPDDWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid

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